Beclometasone

Pharmacodynamics Receptor Pharmacology Inhaled Corticosteroids

Beclometasone dipropionate (BDP) is a second‑generation synthetic glucocorticoid prodrug extensively hydrolyzed in vivo to its high‑affinity active metabolite, beclometasone‑17‑monopropionate (17‑BMP), exhibiting a 25‑fold increase in glucocorticoid receptor binding. Unlike other inhaled corticosteroids, BDP’s unique prodrug activation pathway and HFA‑propelled extra‑fine particle formulations (1.1 µm MMAD) enable 55–60% pulmonary deposition, targeting small airways in asthma while minimizing systemic exposure—clinically validated by an HPA‑axis suppression ratio of 0.96 vs. placebo at 320 µg/day intranasally. For researchers investigating tissue‑selective GR agonism, prodrug activation, or respiratory drug delivery, this ≥98% HPLC‑purity BDP provides a reliable, well‑characterized API reference standard.

Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
CAS No. 4419-39-0
Cat. No. B1667900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclometasone
CAS4419-39-0
SynonymsAerobec
AeroBec Forte
Aldecin
Apo-Beclomethasone
Ascocortonyl
Asmabec Clickhaler
Beclamet
Beclazone
Beclazone Easy Breathe
Beclo Asma
Beclo AZU
Beclocort
Becloforte
Beclomet
Beclometasone
Beclomethasone
Beclomethasone Dipropionate
Beclorhinol
Becloturmant
Beclovent
becodisk
Becodisks
Beconase
Beconase AQ
Becotide
Bemedrex Easyhaler
Bronchocort
Dipropionate, Beclomethasone
Ecobec
Filair
Filair Forte
Junik
Nasobec Aqueous
Prolair
Propaderm
Qvar
Respocort
Sanasthmax
Sanasthmyl
Vancenase
Vanceril
Ventolair
Viarin
Molecular FormulaC22H29ClO5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
InChIInChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyNBMKJKDGKREAPL-DVTGEIKXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beclometasone Dipropionate (CAS 4419-39-0) for Scientific Research and Pharmaceutical Procurement


Beclometasone dipropionate (BDP) is a second-generation synthetic glucocorticoid prodrug that is extensively hydrolyzed in vivo to its primary active metabolite, beclometasone-17-monopropionate (17-BMP) [1]. It exerts its anti-inflammatory effects via agonism of the glucocorticoid receptor (GR), suppressing cytokine production and inflammatory cell infiltration [1]. BDP is a cornerstone inhaled corticosteroid (ICS) for managing chronic asthma and allergic rhinitis, and is also formulated for topical dermatological and intranasal applications [1]. Its clinical utility hinges on a combination of high local anti-inflammatory potency, facilitated by advanced formulation technologies, and a systemic safety profile managed through its pharmacokinetic properties [2].

Why Beclometasone Dipropionate Cannot Be Substituted by Other Inhaled Corticosteroids Without Careful Evaluation


Despite belonging to the same therapeutic class, inhaled corticosteroids (ICS) exhibit significant heterogeneity in their pharmacodynamic, pharmacokinetic, and formulation properties that directly impact clinical efficacy and safety [1]. Beclometasone dipropionate (BDP) differs fundamentally from other ICS like budesonide, fluticasone, ciclesonide, and mometasone furoate in its unique prodrug activation pathway, distinct receptor-binding profile of its active metabolite (17-BMP), and available formulation technologies (e.g., HFA-propelled extra-fine particle solutions) that dictate pulmonary deposition [2]. These molecular and biophysical differences preclude simple dose-equivalency assumptions and directly influence therapeutic outcomes and systemic exposure, making empirical interchange a potential risk to patient safety and research reproducibility [3].

Quantitative Differentiation of Beclometasone Dipropionate: A Head-to-Head Evidence Guide


Superior Glucocorticoid Receptor (GR) Binding Affinity of the Active Metabolite 17-BMP Compared to Dexamethasone, Budesonide, and the Parent Prodrug

The active metabolite of beclometasone dipropionate (BDP), beclometasone-17-monopropionate (17-BMP), demonstrates significantly higher binding affinity for the human glucocorticoid receptor (GR) than several other clinically relevant corticosteroids, including the parent prodrug BDP. This activation step is critical for the compound's therapeutic effect [1]. In vitro studies quantify this differential binding: 17-BMP exhibits approximately 13 times the binding affinity of dexamethasone, 1.5 times that of budesonide, 6 times that of triamcinolone acetonide, and 25 times that of beclomethasone dipropionate [1].

Pharmacodynamics Receptor Pharmacology Inhaled Corticosteroids Structure-Activity Relationship

Enhanced Pulmonary Deposition with HFA-Formulated Beclometasone Dipropionate via Reduced Particle Size

The development of an extra-fine particle formulation of beclometasone dipropionate (BDP) using hydrofluoroalkane (HFA) as a propellant significantly alters its pulmonary deposition profile compared to the older chlorofluorocarbon (CFC) formulation [1]. The key differentiator is particle size: the HFA formulation delivers a median particle size of approximately 1.1 μm, compared to 35 μm for the CFC formulation [1]. This size difference results in a dramatic shift in regional deposition, with HFA-BDP achieving 55-60% lung deposition versus only 4-7% for CFC-BDP in healthy volunteers, and a corresponding reduction in oropharyngeal deposition [1]. A study in children confirmed that HFA-BDP delivered via an Autohaler deposits approximately three times more drug to the intrapulmonary airways than a CFC-pMDI with a spacer [2].

Pulmonary Drug Delivery Formulation Science Aerosol Technology Lung Deposition

Comparative Systemic Safety Profile: Minimal Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression at Therapeutic Doses

The systemic safety of an inhaled corticosteroid is often gauged by its potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis. A 6-week study comparing QNASL (HFA-beclometasone dipropionate) nasal aerosol 320 mcg/day to a positive control (oral prednisone 10 mg/day) demonstrated a stark contrast in HPA-axis effects [1]. The geometric mean ratio of serum cortisol weighted mean (QNASL to placebo) after 6 weeks was 0.96 (95% CI: 0.87, 1.06), indicating no significant suppression [1]. In contrast, the positive control (placebo/prednisone 10 mg) showed a geometric mean ratio of 3.17 (95% CI: 2.68, 3.74), confirming a pronounced suppressive effect [1].

Clinical Pharmacology Systemic Safety Endocrinology Adrenal Suppression

Receptor Selectivity Profile: Intermediate GR/PR Selectivity of the Active Metabolite

Selectivity for the glucocorticoid receptor (GR) over other steroid receptors, such as the progesterone receptor (PR), is a desirable property for reducing off-target effects. Comparative studies have quantified the GR/PR selectivity of various ICS active moieties [1]. The active metabolite beclomethasone monopropionate (BMP) demonstrates an intermediate selectivity profile, with a GR/PR ratio (expressed as IC50 PR / IC50 GR) of approximately 9 [1]. This places it between the higher selectivity of budesonide (ratio of 44) and the lower selectivity of the highly lipophilic mometasone furoate (ratio of 1.1) [1].

Receptor Selectivity Pharmacodynamics Off-Target Effects Steroid Pharmacology

Dose-Equivalence in Clinical Efficacy: BDP 2000 μg Equivalent to Fluticasone Propionate 1000 μg

Clinical guidelines and meta-analyses have established dose-equivalency ratios for inhaled corticosteroids, which are critical for dose conversion when switching between therapies. Evidence indicates that beclometasone dipropionate (BDP) and fluticasone propionate (FP) achieve similar efficacy at different microgram doses [1]. A key assumption widely used in clinical practice is that BDP 2000 μg is approximately equivalent to FP 1000 μg in terms of therapeutic effect [1]. Meta-analyses further support that FP at half the dose (or less) is as effective as BDP in improving outcomes like peak expiratory flow rate [2].

Clinical Efficacy Dose Equivalence Asthma Management Comparative Effectiveness

Optimal Application Scenarios for Beclometasone Dipropionate Based on Its Evidence-Based Differentiation


Asthma Management Requiring Extra-Fine Particle Lung Deposition

For patients with asthma where peripheral airway deposition is desired, HFA-formulated beclometasone dipropionate is a scientifically justified choice. Its 1.1 μm particle size facilitates 55-60% lung deposition, reaching small airways more effectively than older CFC formulations (4-7% lung deposition) [1]. This improved lung targeting may be particularly beneficial in conditions like small airways disease or when reducing oropharyngeal side effects is a priority.

Allergic Rhinitis Treatment with a High Therapeutic Index

Intranasal HFA-beclometasone dipropionate (e.g., QNASL) is a strong candidate for managing allergic rhinitis in patients where minimizing systemic corticosteroid exposure is paramount. Clinical data demonstrate that a therapeutic dose of 320 mcg/day results in no significant HPA-axis suppression (geometric mean ratio of 0.96 vs. placebo), in stark contrast to the pronounced suppression seen with oral prednisone (ratio of 3.17) [2]. This provides confidence in its long-term safety profile for chronic use.

Research Studies Investigating Prodrug Activation and Selective GR Agonism

Beclometasone dipropionate serves as an excellent model compound for research into prodrug activation and tissue-selective glucocorticoid receptor agonism. Its conversion to the high-affinity metabolite 17-BMP (25-fold increase in receptor binding) [2] allows for the study of localized vs. systemic effects. Furthermore, its defined GR/PR selectivity ratio of 9 [3] provides a measurable benchmark for investigating receptor crosstalk and off-target effects in comparison to other ICS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beclometasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.